molecular formula C23H18ClF3N4O2S2 B8086990 ZM223 (hydrochloride)

ZM223 (hydrochloride)

Cat. No.: B8086990
M. Wt: 539.0 g/mol
InChI Key: DXCZCDSLNIYJQF-UHFFFAOYSA-N
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Description

ZM223 (hydrochloride) is a potent, non-covalent, orally active inhibitor of NEDD8 activating enzyme (NAE). This compound is known for its significant anticancer activity and is used primarily in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZM223 (hydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of various organic reagents and catalysts under controlled conditions to achieve the desired product .

Industrial Production Methods

Industrial production of ZM223 (hydrochloride) follows similar synthetic routes but on a larger scale. This involves optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment and processes to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

ZM223 (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

ZM223 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

ZM223 (hydrochloride) exerts its effects by inhibiting the NEDD8 activating enzyme (NAE). This inhibition prevents the activation of NEDD8, a ubiquitin-like protein, which in turn disrupts the ubiquitination process. This disruption leads to the accumulation of proteins that would otherwise be degraded, ultimately inducing apoptosis in cancer cells. The molecular targets and pathways involved include the NEDD8-UBC12 complex and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    TAK-243: A selective inhibitor of the ubiquitin-activating enzyme UAE.

    NSC-697923: An inhibitor of the ubiquitin-conjugating enzyme E2 N.

    C25-140: A small-molecule inhibitor of TRAF6-Ubc13.

    SJ-172550: A small molecule inhibitor of MDMX .

Uniqueness

ZM223 (hydrochloride) is unique in its non-covalent inhibition of NEDD8 activating enzyme, which distinguishes it from other inhibitors that may act through different mechanisms or target different enzymes. Its oral activity and potent anticancer properties further highlight its uniqueness among similar compounds .

Properties

IUPAC Name

N-[6-[[2-(4-aminophenyl)sulfanylacetyl]amino]-1,3-benzothiazol-2-yl]-4-(trifluoromethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N4O2S2.ClH/c24-23(25,26)14-3-1-13(2-4-14)21(32)30-22-29-18-10-7-16(11-19(18)34-22)28-20(31)12-33-17-8-5-15(27)6-9-17;/h1-11H,12,27H2,(H,28,31)(H,29,30,32);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCZCDSLNIYJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=CC=C(C=C4)N)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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